molecular formula C18H20ClFN2O B2725946 1-(4-Chlorophenyl)-2-[4-(2-fluorophenyl)piperazino]-1-ethanol CAS No. 400075-50-5

1-(4-Chlorophenyl)-2-[4-(2-fluorophenyl)piperazino]-1-ethanol

Cat. No. B2725946
CAS RN: 400075-50-5
M. Wt: 334.82
InChI Key: AZNKSWRGKIDWOB-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-[4-(2-fluorophenyl)piperazino]-1-ethanol, commonly known as CPF-PPE, is a novel compound with potential applications in scientific research. CPF-PPE is a small molecule that has been studied for its potential use as a drug, a biochemical tool, and a research reagent.

Scientific Research Applications

Chemical Synthesis and Optimization

  • The compound has been utilized in chemical synthesis processes. For instance, a study by Wang Jin-peng (2013) focused on the preparation of a similar compound from 1-(bromophenylmethyl)-4-chlorobenzene and 2-hydroxyethylpiperazine, optimizing technological parameters such as raw material ratio, reaction time, and temperature (Wang Jin-peng, 2013).

Biological and Pharmacological Studies

  • Research by Hakobyan et al. (2020) explored the antitumor activity of piperazine-based tertiary amino alcohols and their dihydrochlorides, which include compounds structurally similar to the one . These compounds demonstrated an effect on tumor DNA methylation processes in vitro (Hakobyan et al., 2020).

Molecular and Electronic Properties

  • The study of molecular structures, vibrational wavenumbers, and electronic properties of similar compounds has been a subject of research, as seen in a study by Najiya et al. (2014), which focused on the synthesis and characterization of a compound involving 4-chlorophenyl and 4-fluorophenyl groups (Najiya et al., 2014).

Solvent-Polarity and Fluorescence Studies

  • A study by Gauci and Magri (2022) investigated compounds with a piperazine receptor for their fluorescent logic gate properties in various solvents, demonstrating the versatility of piperazine-based compounds in material science (Gauci & Magri, 2022).

Solubility and Thermodynamics

  • Research on the solubility thermodynamics of similar compounds, like the work by Volkova et al. (2020), provides insights into the pharmacologically relevant properties, including solubility in different solvents and thermodynamic parameters (Volkova et al., 2020).

properties

IUPAC Name

1-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClFN2O/c19-15-7-5-14(6-8-15)18(23)13-21-9-11-22(12-10-21)17-4-2-1-3-16(17)20/h1-8,18,23H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZNKSWRGKIDWOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(C2=CC=C(C=C2)Cl)O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethanol

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